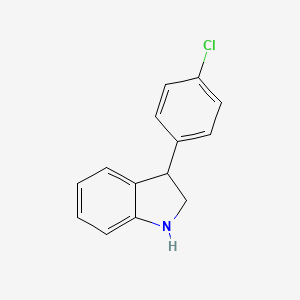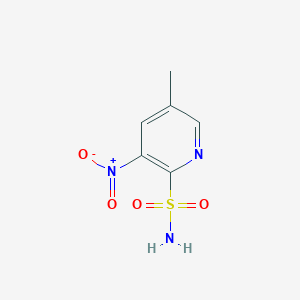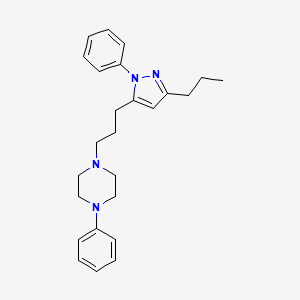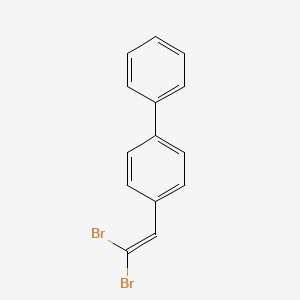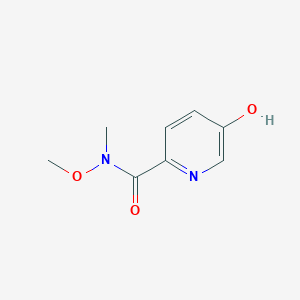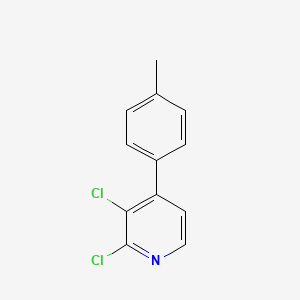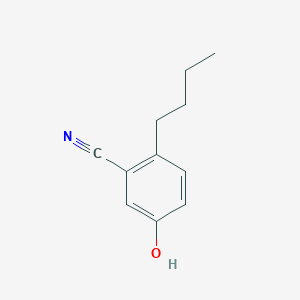
2-butyl-5-hydroxyBenzonitrile
描述
2-butyl-5-hydroxyBenzonitrile is an organic compound with the molecular formula C11H13NO It features a phenol group substituted with a cyano group at the 3-position and a butyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-5-hydroxyBenzonitrile can be achieved through several methods. One common approach involves the cyanoacetylation of phenols. This method typically involves the reaction of a phenol derivative with a cyanoacetylating agent under basic conditions. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyanoacetylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
2-butyl-5-hydroxyBenzonitrile undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Halogenated or nitrated phenols.
科学研究应用
2-butyl-5-hydroxyBenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-butyl-5-hydroxyBenzonitrile involves its interaction with various molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the phenol ring. This can affect the compound’s ability to participate in hydrogen bonding and other interactions with biological molecules. The specific pathways and targets depend on the context of its use, such as its role in inhibiting enzymes or interacting with cellular receptors .
相似化合物的比较
Similar Compounds
3-Cyano-4-methylphenol: Similar structure but with a methyl group instead of a butyl group.
4-Cyano-3-n-butylphenol: Similar structure but with the cyano and butyl groups swapped.
3-Cyano-4-ethylphenol: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
2-butyl-5-hydroxyBenzonitrile is unique due to the specific positioning of the cyano and butyl groups, which can influence its chemical reactivity and biological activity. The butyl group provides increased hydrophobicity compared to shorter alkyl chains, potentially affecting its solubility and interaction with biological membranes .
属性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-butyl-5-hydroxybenzonitrile |
InChI |
InChI=1S/C11H13NO/c1-2-3-4-9-5-6-11(13)7-10(9)8-12/h5-7,13H,2-4H2,1H3 |
InChI 键 |
YWSGDVDUSCGGKY-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=C(C=C(C=C1)O)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

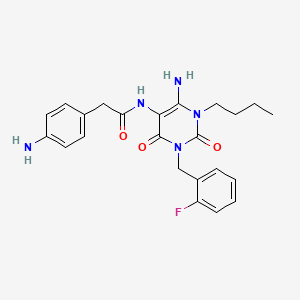
![3-{1-[3-(2-morpholin-4-ylethyl)phenyl]-1H-1,2,3-triazol-4-yl}-1H-indazole](/img/structure/B8639194.png)
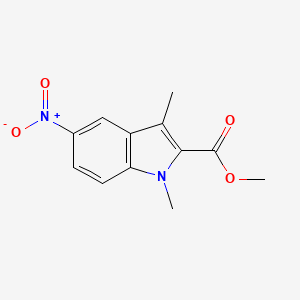
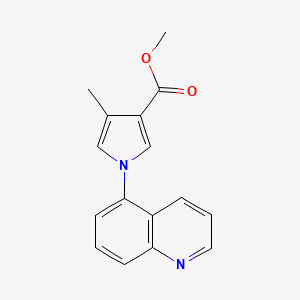
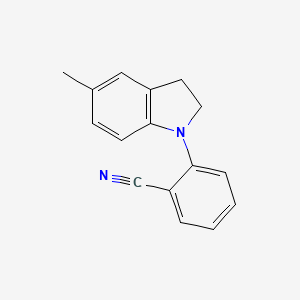
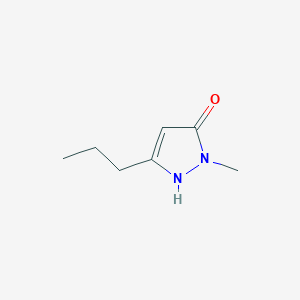
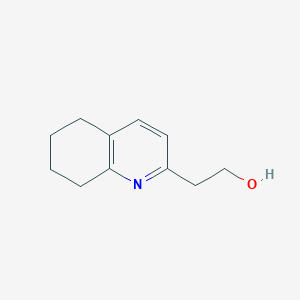
![[1-(4-Amino-phenyl)-1H-imidazol-4-yl]-methanol](/img/structure/B8639236.png)
